

# Spectral Analysis of 2,4-Dimethoxy-5-nitropyridine: A Comparative Guide

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## Compound of Interest

Compound Name: 2,4-Dimethoxy-5-nitropyridine

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This technical guide provides a comprehensive analysis of the spectral characteristics of **2,4-Dimethoxy-5-nitropyridine**, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a complete public spectral database for this specific compound, this guide focuses on a comparative approach. By examining the spectral data of structurally related analogues, we can predict and understand the key features of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectra of **2,4-Dimethoxy-5-nitropyridine**. This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the spectroscopic properties of this important molecule.

## Introduction to 2,4-Dimethoxy-5-nitropyridine

**2,4-Dimethoxy-5-nitropyridine** is a substituted pyridine derivative with the molecular formula  $\text{C}_7\text{H}_8\text{N}_2\text{O}_4$  and a molecular weight of 184.15 g/mol.[1] Its structure, featuring two electron-donating methoxy groups and a strong electron-withdrawing nitro group on the pyridine ring, makes it a versatile building block in organic synthesis. The electronic properties of these substituents significantly influence the reactivity of the pyridine ring and are reflected in its spectral characteristics. While commercially available, a comprehensive, publicly accessible spectral database for this compound is not readily available.[2] This guide aims to fill this gap by providing a detailed comparative analysis with suitable alternative compounds.

## Comparative Spectral Analysis

To elucidate the spectral features of **2,4-Dimethoxy-5-nitropyridine**, we will compare its expected properties with those of the following compounds:

- 2-Methoxy-5-nitropyridine: A structural analogue that helps to understand the effect of a second methoxy group.
- 2,4-Dichloro-5-nitropyridine: Illustrates the spectral changes when electron-donating methoxy groups are replaced by electron-withdrawing chloro groups.
- Isomeric Phenylamino-nitropyridines: Provide insights into the UV-Vis absorption characteristics of nitropyridine systems.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei are highly sensitive to their electronic environment.

### $^1\text{H}$ NMR Spectroscopy:

The  $^1\text{H}$  NMR spectrum of **2,4-Dimethoxy-5-nitropyridine** is expected to show two singlets for the two methoxy groups and two doublets for the aromatic protons on the pyridine ring. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield).

### $^{13}\text{C}$ NMR Spectroscopy:

The  $^{13}\text{C}$  NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the electronegative oxygen and nitrogen atoms, as well as the carbon bearing the nitro group, are expected to be significantly deshielded. The chemical shifts of the pyridine ring carbons are influenced by the substituents, with C2 and C4 (bearing the methoxy groups) and C5 (bearing the nitro group) showing distinct resonances.

Table 1: Comparison of  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data

Compound	<sup>1</sup> H NMR Chemical Shifts (ppm)	<sup>13</sup> C NMR Chemical Shifts (ppm)	Reference
2,4-Dimethoxy-5-nitropyridine (Predicted)	~4.0-4.2 (s, 3H, OCH <sub>3</sub> ), ~3.9-4.1 (s, 3H, OCH <sub>3</sub> ), ~8.5-8.7 (s, 1H, Ar-H), ~6.5-6.7 (s, 1H, Ar-H)	~165 (C-O), ~160 (C-O), ~145 (C-NO <sub>2</sub> ), ~140 (Ar-C), ~100 (Ar-C), ~57 (OCH <sub>3</sub> ), ~56 (OCH <sub>3</sub> )	N/A
2-Methoxy-5-nitropyridine	A <sup>1</sup> H NMR spectrum is available, showing characteristic shifts for the methoxy and pyridine protons.	Not available in search results.	[3]
Pyridine	C2: 150; C3: 124; C4: 136	The electronegativity of the nitrogen atom in pyridine leads to an upfield shift for the C2 carbon.	[4]

Note: The predicted values for **2,4-Dimethoxy-5-nitropyridine** are based on general principles and comparison with related structures.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2,4-Dimethoxy-5-nitropyridine**, both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.

Electron Ionization (EI-MS):

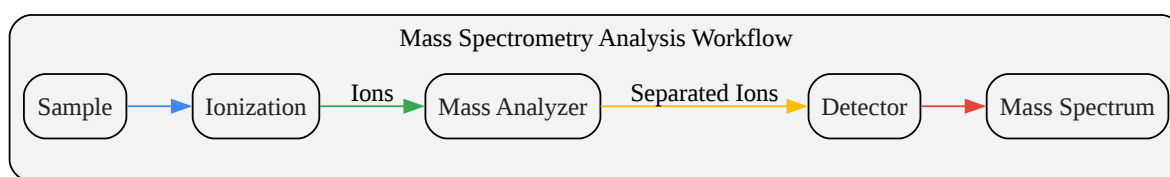
In EI-MS, the molecular ion (M<sup>+</sup>) peak is expected at m/z 184. The fragmentation pattern will be influenced by the substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO<sub>2</sub>) and subsequent loss of CO from the ring. [5]

Electrospray Ionization (ESI-MS):

ESI is a softer ionization technique, and the protonated molecule  $[M+H]^+$  is expected to be the base peak at  $m/z$  185.

Table 2: Comparison of Mass Spectrometry Data

Compound	Ionization Mode	Key Fragments (m/z)	Reference
2,4-Dimethoxy-5-nitropyridine	EI	184 ( $M^+$ ), 138 ( $M-NO_2$ ), 110 ( $M-NO_2-CO$ )	Predicted
ESI	185 ( $[M+H]^+$ )	Predicted	
2,4-Dichloro-5-nitropyridine	EI	Loss of Cl, $NO_2$ , and cleavage of the pyridine ring are characteristic.	[5]
ESI	Typically yields the protonated molecular ion.	[5]	



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Caption: A generalized workflow for mass spectrometry analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,4-Dimethoxy-5-nitropyridine** will be dominated by the characteristic vibrations

of the nitro, methoxy, and pyridine ring functionalities.

Key IR Absorptions:

- **NO<sub>2</sub> group:** Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm<sup>-1</sup> and 1340-1360 cm<sup>-1</sup>, respectively. The presence of two dominant bands at 1520 cm<sup>-1</sup> and 1342/1322 cm<sup>-1</sup> in the FTIR spectrum of 2,5-dimethoxy-4-nitro-β-phenethylamine confirms the characteristic absorptions of the nitro group.[6]
- **C-O-C (methoxy) group:** Stretching vibrations will appear in the region of 1250-1000 cm<sup>-1</sup>.
- **Pyridine ring:** C=C and C=N stretching vibrations will be observed in the 1600-1400 cm<sup>-1</sup> region.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the chromophoric nitro group and the pyridine ring will result in characteristic absorptions in the UV-Vis region. The position of the absorption maxima can be influenced by the solvent polarity. The UV-Vis absorption of nitropyridine isomers is broad, typically in the 200–520 nm range.[7] The position of the methyl substituent in isomeric 2-N-phenylamino-5-nitropyridines strongly modulates their optical behavior.[8]

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- **<sup>1</sup>H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

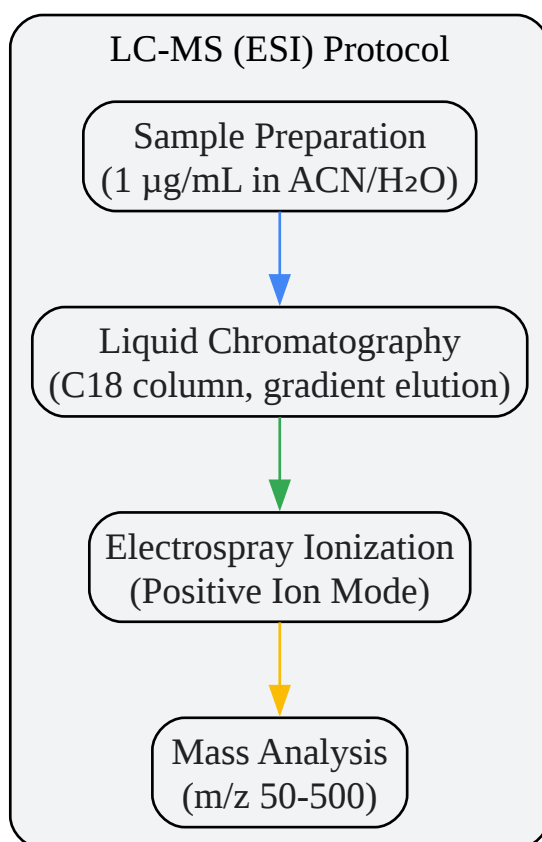
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the lower natural abundance of  $^{13}\text{C}$ .

## Mass Spectrometry (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 100  $\mu\text{g/mL}$ ) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions: Use a non-polar or medium-polarity capillary column. A typical temperature program would be to hold at an initial temperature of 80  $^{\circ}\text{C}$  for 2 minutes, then ramp to 280  $^{\circ}\text{C}$  at 15  $^{\circ}\text{C/min}$ , and hold for 5 minutes.
- MS Conditions: Use an electron energy of 70 eV. Set the ion source temperature to 230  $^{\circ}\text{C}$  and the quadrupole temperature to 150  $^{\circ}\text{C}$ . Scan a mass range of  $m/z$  40-300.[5]

## Mass Spectrometry (LC-MS with ESI)

- Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of approximately 1  $\mu\text{g/mL}$ .
- LC Conditions: Use a C18 reversed-phase column. A typical gradient would be to start with 10% acetonitrile in water (both with 0.1% formic acid) and increase to 95% acetonitrile over 15 minutes.
- MS Conditions: Operate in positive ion mode with a capillary voltage of 3.5 kV and a cone voltage of 30 V. Set the source temperature to 120  $^{\circ}\text{C}$  and the desolvation temperature to 350  $^{\circ}\text{C}$ .[5]



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Caption: A simplified workflow for LC-MS analysis with ESI.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
- **Acquisition:** Record the spectrum over the range of 4000-400 cm<sup>-1</sup>.

## UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

- Acquisition: Record the spectrum over a wavelength range of 200-800 nm.

## Conclusion

While a complete, publicly available spectral database for **2,4-Dimethoxy-5-nitropyridine** is currently lacking, a comprehensive understanding of its spectroscopic properties can be achieved through a comparative analysis with structurally related compounds. This guide provides predicted spectral features and general experimental protocols to aid researchers in the characterization of this important synthetic intermediate. The provided data on analogous compounds serves as a valuable reference for interpreting the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, IR, and UV-Vis spectra of **2,4-Dimethoxy-5-nitropyridine** and its derivatives.

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